molecular formula C7H10N4 B8809536 5-amino-1-propyl-1H-pyrazole-4-carbonitrile

5-amino-1-propyl-1H-pyrazole-4-carbonitrile

Cat. No. B8809536
M. Wt: 150.18 g/mol
InChI Key: GJKBSGKZDKYIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-propyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-propyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-propyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-amino-1-propyl-1H-pyrazole-4-carbonitrile

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-amino-1-propylpyrazole-4-carbonitrile

InChI

InChI=1S/C7H10N4/c1-2-3-11-7(9)6(4-8)5-10-11/h5H,2-3,9H2,1H3

InChI Key

GJKBSGKZDKYIPS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Amino-4-pyrazolecarbonitrile 1 (Acros, 3.24 g, 30.0 mmol), propylbromide (Acros, 4.43 g, 36 mmol) and anhydrous potassium carbonate (Fisher, 5.0 g, 36 mmol) were suspended in 20 mL anhydrous DMF and heated at 80° C. in a sealed tube under argon overnight. The reaction was permitted to cool and the DMF was removed on a rotary evaporator. Water was added (100 mL) and the organics were extracted with dichloromethane (3×100 mL). The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL) and were dried (magnesium sulfate). Concentration of the organics afforded an oil which was subjected to flash chromatography on silica gel (1-3% methanol/dichloromethane). Two white crystals were obtained: compound 101 (1.88 g, 42%) elutes first and compound 102 (711 mg, 16%) elutes second. Compound 101: mp 85-90° C.; MS (ES+ calculated: 150.18; found: 151.15 M+H). HPLC (99%) purity, retention time 5.8 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 8.07 (s, 1H), 5.52 (s, 2H), 3.82 (t, J=7, 2H), 1.70 (m, 2H), 0.79 (t, J=7, 3H). Compound 102: mp 162-164° C.; MS (ES+ calculated: 150.18; found: 151.18 M+H). HPLC (95%) purity, retention time 6.4 minutes—Method A); 1H1H NMR (400 MHz, DMSO-d6) δ 7.51 (s, 1H), 6.53 (s, 2H), 3.82 (t, J=7, 2H), 2.95 (m, 2H), 0.81 (t, J=7, 3H).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound 101
Quantity
1.88 g
Type
reactant
Reaction Step Four
[Compound]
Name
compound 102
Quantity
711 mg
Type
reactant
Reaction Step Five
[Compound]
Name
Compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Compound 102
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1H1H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

3-Amino-4-pyrazolecarbonitrile 1 (Acros, 3.24 g, 30.0 mmol), propylbromide (Acros, 4.43 g, 36 mmol) and anhydrous potassium carbonate (Fisher, 5.0 g, 36 mmol) were suspended in 20 mL anhydrous DMF and heated at 80° C. in a sealed tube under argon overnight. The reaction was permitted to cool and the DMF was removed on a rotary evaporator. Water was added (100 mL) and the organics were extracted with dichloromethane (3×100 mL). The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL) and were dried (magnesium sulfate). Concentration of the organics afforded an oil which was subjected to flash chromatography on silica gel (1-3% methanol/dichloromethane). Two white crystals were obtained: compound 101 (1.88 g, 42%) elutes first and compound 102 (711 mg, 16%) elutes second. Compound 101: mp 85-90° C.; MS (ES+ calculated: 150.18; found: 151.15 M+H). HPLC (99%) purity, retention time 5.8 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 8.07 (s, 1H), 5.52 (s, 2H), 3.82 (t, J=7, 2H), 1.70 (m, 2H), 0.79 (t, J=7, 3H). Compound 102: mp 162-164° C.; MS (ES+ calculated: 150.18; found: 151.18 M+H). HPLC (95%) purity, retention time 6.4 minutes—Method A); 1H 1H NMR (400 MHz, DMSO-d6) δ 7.51 (s, 1H), 6.53 (s, 2H), 3.82 (t, J=7, 2H), 2.95 (m, 2H), 0.81 (t, J=7, 3H).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound 101
Quantity
1.88 g
Type
reactant
Reaction Step Four
[Compound]
Name
compound 102
Quantity
711 mg
Type
reactant
Reaction Step Five
[Compound]
Name
Compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Compound 102
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

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